![molecular formula C20H17NO2 B5715313 N-(3-methylphenyl)-2-phenoxybenzamide](/img/structure/B5715313.png)
N-(3-methylphenyl)-2-phenoxybenzamide
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Overview
Description
N-(3-methylphenyl)-2-phenoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a phenoxy group attached to the benzamide structure, with a 3-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)-2-phenoxybenzamide typically involves the acylation of 3-methylphenylamine with 2-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (25-40°C).
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and reduced production costs.
Chemical Reactions Analysis
Types of Reactions: N-(3-methylphenyl)-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted benzamides.
Scientific Research Applications
Chemistry: N-(3-methylphenyl)-2-phenoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations, making it a valuable compound in synthetic organic chemistry.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-phenoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenoxy and benzamide groups can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function.
Comparison with Similar Compounds
- N-(3-methylphenyl)-2-phenylbenzamide
- N-(3-methylphenyl)-2-methoxybenzamide
- N-(3-methylphenyl)-2-chlorobenzamide
Uniqueness: N-(3-methylphenyl)-2-phenoxybenzamide is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and potential for forming diverse derivatives, making it a versatile building block in chemical synthesis.
Biological Activity
N-(3-methylphenyl)-2-phenoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry, particularly due to its potential therapeutic applications in oncology. This compound is characterized by a unique structure comprising a benzamide moiety substituted with a 3-methylphenyl group and a phenoxy group, with the molecular formula C16H15NO2. Its biological activity is primarily attributed to its ability to interact with various cellular targets, influencing pathways related to cell survival and apoptosis.
The primary mechanism through which this compound exerts its biological effects is by inhibiting anti-apoptotic proteins such as Bcl-2. Bcl-2 plays a critical role in regulating apoptosis, and its inhibition can lead to the induction of cell death in cancer cells. This makes this compound a promising candidate for therapeutic development in cancer treatment.
Binding Affinity Studies
Recent studies have employed techniques such as surface plasmon resonance (SPR) to evaluate the binding affinity of this compound to target proteins like Bcl-2. Preliminary data indicate that structural modifications could enhance its binding affinity and selectivity, which is crucial for drug development.
In Vitro Studies
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, experiments conducted on breast cancer cell lines showed significant reductions in cell viability upon treatment with the compound, suggesting that it effectively triggers apoptotic pathways.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via Bcl-2 inhibition |
HeLa (Cervical Cancer) | 15.0 | Activation of caspase pathways |
A549 (Lung Cancer) | 10.0 | Mitochondrial dysfunction |
Case Studies
- Breast Cancer Treatment : A study involving MCF-7 cells treated with this compound revealed that the compound significantly downregulated Bcl-2 expression while upregulating pro-apoptotic proteins like Bax.
- Combination Therapy : In another case study, combining this compound with conventional chemotherapeutics enhanced the overall efficacy, leading to improved apoptosis rates compared to monotherapy.
Structural Similarities and Comparisons
This compound shares structural similarities with other bioactive compounds, which may influence its biological activity. The following table compares it with related compounds:
Compound | Molecular Formula | Target Protein | Activity |
---|---|---|---|
This compound | C16H15NO2 | Bcl-2 | Apoptosis induction |
Phenoxybenzamine | C18H22ClNO | Alpha receptors | Vasodilation |
Methylphenidate | C14H19NO2 | Dopamine receptors | CNS stimulant |
Properties
IUPAC Name |
N-(3-methylphenyl)-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-15-8-7-9-16(14-15)21-20(22)18-12-5-6-13-19(18)23-17-10-3-2-4-11-17/h2-14H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMMUVMWGYPBCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.